4,5,5-Trimethyl-2-oxotetrahydrofuran-3-carboxamide
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Overview
Description
4,5,5-Trimethyl-2-oxotetrahydrofuran-3-carboxamide is an organic compound with the molecular formula C8H13NO3 It is characterized by a five-membered ring structure containing an ester and a primary amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5-Trimethyl-2-oxotetrahydrofuran-3-carboxamide typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Oxo Group: The oxo group is introduced through oxidation reactions. Common oxidizing agents include potassium permanganate or chromium trioxide.
Addition of the Carboxamide Group: The carboxamide group is introduced via amidation reactions. This can be done by reacting the corresponding ester with ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Utilizing large reactors to carry out the cyclization, oxidation, and amidation reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4,5,5-Trimethyl-2-oxotetrahydrofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted amides, and various oxidized forms of the compound.
Scientific Research Applications
4,5,5-Trimethyl-2-oxotetrahydrofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5,5-Trimethyl-2-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5,5-Trimethyl-2-oxotetrahydrofuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
4,5,5-Trimethyl-2-oxotetrahydrofuran-3-amine: Similar structure but with an amine group instead of a carboxamide group.
4,5,5-Trimethyl-2-oxotetrahydrofuran-3-ester: Similar structure but with an ester group instead of a carboxamide group.
Uniqueness
4,5,5-Trimethyl-2-oxotetrahydrofuran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its primary amide group allows for specific interactions and reactions that are not possible with the similar compounds listed above.
Properties
CAS No. |
13134-06-0 |
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Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
4,5,5-trimethyl-2-oxooxolane-3-carboxamide |
InChI |
InChI=1S/C8H13NO3/c1-4-5(6(9)10)7(11)12-8(4,2)3/h4-5H,1-3H3,(H2,9,10) |
InChI Key |
FTTNAEMJRWNKHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)OC1(C)C)C(=O)N |
Origin of Product |
United States |
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